n-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride properties
n-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride properties
An In-Depth Technical Guide to n-Benzyl-1-(4-fluorophenyl)methanamine Hydrochloride: Properties, Synthesis, and Analysis
Introduction
n-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride is a secondary amine salt that holds significant potential as a versatile building block in modern chemical research. Structurally, it combines a benzyl group and a fluorine-substituted benzyl group attached to a central nitrogen atom, which is protonated to form the hydrochloride salt. The presence of the fluorophenyl moiety is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1]
While direct research on this specific compound is not extensively published, its constituent fragments are common in pharmaceuticals and agrochemicals.[1][2] This guide, intended for researchers, scientists, and drug development professionals, serves as a comprehensive technical resource. It consolidates predicted and known properties, outlines robust synthetic and analytical protocols, and explores the potential applications of n-benzyl-1-(4-fluorophenyl)methanamine hydrochloride, providing a foundational understanding for its use in laboratory and development settings.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physicochemical properties are fundamental to its application. The following tables summarize the key identifiers and properties for n-benzyl-1-(4-fluorophenyl)methanamine and its hydrochloride salt. Note that many experimental properties are reported for the free base, while properties for the hydrochloride salt, such as enhanced solubility in polar solvents, can be inferred from its ionic nature.
Table 1: Chemical Identifiers
| Identifier | n-Benzyl-1-(4-fluorophenyl)methanamine (Free Base) | n-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride (Salt) |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-phenylmethanamine[3] | N-[(4-fluorophenyl)methyl]-1-phenylmethanamine;hydrochloride |
| Synonyms | Benzyl-(4-fluorobenzyl)amine, N-Benzyl-4-fluorobenzylamine[3][4] | - |
| CAS Number | 55096-88-3[3][4][5] | 55097-55-7[6] |
| Molecular Formula | C₁₄H₁₄FN[3][4] | C₁₄H₁₅ClFN[6] |
| Molecular Weight | 215.27 g/mol [3][4] | 251.73 g/mol [6] |
| InChI Key | SXZSRGKJZKOZRP-UHFFFAOYSA-N[3][4] | - |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F[3] | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl[7] |
Table 2: Physicochemical Properties
| Property | Value (Free Base unless specified) | Source / Rationale |
| Appearance | White to light yellow crystalline powder (for HCl salt) | Inferred from related compounds like 4-Fluorobenzylamine hydrochloride.[1] |
| Boiling Point | 309.5 °C at 760 mmHg[4] | Experimental data for the free base. The salt would decompose at high temperatures. |
| Density | 1.098 g/cm³[4] | Experimental data for the free base. |
| Melting Point | Not reported. | The related 4-Fluorobenzylamine hydrochloride melts with decomposition at 272 °C.[1] |
| Solubility | Free Base: Low in water, soluble in organic solvents. HCl Salt: Expected to have higher solubility in water and polar protic solvents (e.g., ethanol, methanol). | The free base is a nonpolar organic molecule. The hydrochloride salt is ionic, which significantly increases polarity and aqueous solubility. |
| XLogP3 | 2.8 - 3.5[3][4] | Computed value indicating moderate lipophilicity for the free base. |
| Hydrogen Bond Donors | 1[3] | The secondary amine (N-H) group. |
| Hydrogen Bond Acceptors | 2[3] | The nitrogen and fluorine atoms. |
| Topological Polar Surface Area | 12 Ų[3] | Computed for the free base. |
Synthesis and Purification
The most logical and field-proven approach for synthesizing n-benzyl-1-(4-fluorophenyl)methanamine is through a two-step reductive amination process, followed by conversion to its hydrochloride salt. This methodology offers high yields and operational simplicity.
Causality of Experimental Design: The synthesis begins with the formation of an imine from 4-fluorobenzaldehyde and benzylamine. Anhydrous sodium sulfate is used as a mild, in-situ dehydrating agent to drive the equilibrium towards the imine product.[8] Subsequently, the imine C=N double bond is selectively reduced to a C-N single bond. Sodium borohydride (NaBH₄) is an ideal reducing agent for this step as it is chemoselective, meaning it will reduce the imine without affecting the aromatic rings, and its reaction is easily controlled and quenched. Finally, the purified free base is treated with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt, which is often preferred for handling, storage, and formulation.[9]
Caption: Synthetic workflow for n-benzyl-1-(4-fluorophenyl)methanamine HCl.
Experimental Protocols
Protocol 2.1: Synthesis of N-(4-fluorobenzylidene)benzylamine (Imine Intermediate)
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To a solution of 4-fluorobenzaldehyde (1.24 g, 10 mmol) in dichloromethane (CH₂Cl₂, 20 mL), add benzylamine (1.07 g, 10 mmol).
-
Add anhydrous sodium sulfate (2.13 g, 15 mmol) to the reaction mixture.[8]
-
Stir the suspension at ambient temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Filter the mixture to remove the sodium sulfate and wash the solid with a small amount of CH₂Cl₂.
-
Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Protocol 2.2: Synthesis of n-Benzyl-1-(4-fluorophenyl)methanamine (Free Base)
-
Dissolve the crude imine from Protocol 2.1 in methanol (30 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (0.45 g, 12 mmol) to the solution in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Slowly quench the reaction by adding water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude free base.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2.3: Formation of n-Benzyl-1-(4-fluorophenyl)methanamine Hydrochloride
-
Dissolve the purified free base (from Protocol 2.2) in a minimal amount of anhydrous diethyl ether (approx. 20 mL).
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield n-benzyl-1-(4-fluorophenyl)methanamine hydrochloride as a crystalline solid.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
Table 3: Summary of Expected Analytical Data
| Technique | Expected Results for n-Benzyl-1-(4-fluorophenyl)methanamine HCl |
| ¹H NMR | Aromatic Protons: Multiplets between δ 7.2-7.5 ppm. The protons on the fluorophenyl ring will exhibit coupling to fluorine. Methylene Protons (CH₂): Two distinct singlets (or AB quartets) around δ 3.8-4.2 ppm. Amine Proton (NH₂⁺): A broad singlet at a downfield chemical shift (> δ 9.0 ppm), which may exchange with D₂O. |
| ¹³C NMR | Aromatic Carbons: Signals between δ 115-140 ppm. The carbon directly attached to fluorine (C-F) will show a large coupling constant (¹JCF). Methylene Carbons: Two signals expected in the δ 50-55 ppm region. |
| Mass Spec. (ESI+) | [M+H]⁺ Ion: The primary ion observed will correspond to the protonated free base at m/z 216.12, confirming the molecular weight of the cation. |
| IR Spectroscopy | N-H Stretch: A broad absorption band around 2400-2800 cm⁻¹ (characteristic of amine salts). Aromatic C-H Stretch: ~3000-3100 cm⁻¹. Aromatic C=C Stretch: ~1500-1600 cm⁻¹. C-F Stretch: A strong band around 1220-1240 cm⁻¹. |
| HPLC Purity | A single major peak with >98% purity on a reverse-phase C18 column with a standard acetonitrile/water (containing 0.1% TFA) gradient, monitored at 254 nm. |
Handling, Safety, and Storage
Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety. The hazard information is primarily based on data for the free base.
Table 4: GHS Hazard and Safety Information
| Category | Information |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning [4][5] |
| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |
| Precautionary Measures | Handling: Use only in a well-ventilated area or fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Wear protective gloves, safety glasses, and a lab coat.[4] Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. Store locked up.[4][5] |
Potential Applications and Biological Context
While a niche molecule, n-benzyl-1-(4-fluorophenyl)methanamine hydrochloride is positioned as a valuable intermediate in several areas of chemical and pharmaceutical development.
-
Synthetic Intermediate: The compound serves as a precursor in more complex molecular architectures. For instance, it has been cited as an intermediate in the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one, a scaffold found in various biologically active molecules.[9]
-
Medicinal Chemistry Scaffold: The 4-fluorobenzyl group is a privileged fragment in drug discovery. Its incorporation can enhance metabolic stability and improve oral bioavailability.[1] The parent compound, 4-fluorobenzylamine, is a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs).[1] Therefore, n-benzyl-1-(4-fluorophenyl)methanamine hydrochloride is a promising starting point for creating new libraries of compounds aimed at CNS targets or other therapeutic areas.
-
Structural Biology Probe: The free base of this compound has been identified as a ligand in a co-crystallized protein structure. Specifically, it is found in the active site of human farnesyl pyrophosphate synthase (PDB ID: 5QSV), an important enzyme in the cholesterol biosynthesis pathway and a target for bisphosphonate drugs used to treat bone disorders.[3] This direct, empirical evidence suggests the molecule has the appropriate stereoelectronic features to bind to biological macromolecules, making it and its derivatives interesting candidates for inhibitor design.
References
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PubChem. (n.d.). Benzyl[(4-fluorophenyl)methyl]amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
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PubChem. (n.d.). (4-Fluoro-benzyl)-methylamine HCl. National Center for Biotechnology Information. Retrieved from [Link]
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Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]
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PharmaCompass. (n.d.). 4-Fluorobenzylamine Drug Information. Retrieved from [Link]
- Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
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